molecular formula C8H11N3O3 B142676 (E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate CAS No. 150017-65-5

(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate

Cat. No. B142676
M. Wt: 197.19 g/mol
InChI Key: OCMGUADAXLRPES-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate, commonly known as MEPC, is an organic compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications. MEPC belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.

Mechanism Of Action

The exact mechanism of action of MEPC is not fully understood. However, several studies have suggested that it may act through multiple pathways. MEPC has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in tumor growth and metastasis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, MEPC has been reported to activate the AMPK signaling pathway, which plays a crucial role in glucose metabolism and energy homeostasis.

Biochemical And Physiological Effects

MEPC has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. MEPC has also been found to increase the levels of glutathione, a potent antioxidant, in cells. Additionally, MEPC has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in the digestion of carbohydrates.

Advantages And Limitations For Lab Experiments

MEPC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess potent pharmacological properties. Moreover, MEPC has been found to be stable under various conditions, which makes it suitable for storage and transportation. However, there are also some limitations to using MEPC in lab experiments. For example, its solubility in water is relatively low, which may affect its bioavailability. Additionally, more studies are needed to investigate its potential toxicity and side effects.

Future Directions

There are several future directions for research on MEPC. One area of interest is the development of more potent and selective analogs of MEPC. Another area of research is the investigation of the molecular mechanisms underlying its pharmacological effects. Moreover, more studies are needed to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new drug delivery systems for MEPC may improve its bioavailability and efficacy.

Synthesis Methods

MEPC can be synthesized using a simple and efficient method. The synthesis involves the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield MEPC. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

MEPC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. MEPC has been reported to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity. Additionally, MEPC has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

150017-65-5

Product Name

(E)-methyl 1-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 2-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-3-14-6-10-11-7(4-5-9-11)8(12)13-2/h4-6H,3H2,1-2H3/b10-6+

InChI Key

OCMGUADAXLRPES-UXBLZVDNSA-N

Isomeric SMILES

CCO/C=N/N1C(=CC=N1)C(=O)OC

SMILES

CCOC=NN1C(=CC=N1)C(=O)OC

Canonical SMILES

CCOC=NN1C(=CC=N1)C(=O)OC

Origin of Product

United States

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